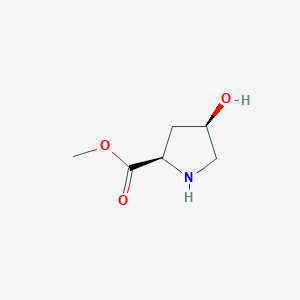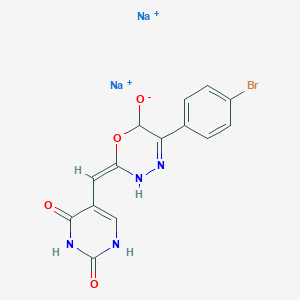
Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether, also known as MBX-8025, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyridinium bis-retinoids and is being investigated for its ability to regulate lipid metabolism and treat metabolic disorders.
作用机制
Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether acts as a PPAR agonist, which activates the PPAR pathway and regulates lipid metabolism. PPARs are a family of nuclear receptors that play a key role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of the PPAR pathway by Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether leads to increased fatty acid oxidation, decreased lipogenesis, and improved insulin sensitivity.
Biochemical and Physiological Effects:
Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether has been shown to have a number of biochemical and physiological effects. In preclinical studies, Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether has been shown to reduce liver fat content, improve insulin sensitivity, and reduce inflammation. In clinical trials, Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether has been shown to improve lipid profiles and reduce liver fat content in patients with NAFLD and NASH.
实验室实验的优点和局限性
One of the advantages of Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether is that it has been shown to have a favorable safety profile in preclinical and clinical studies. However, one limitation of Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether is that it has a relatively short half-life, which may limit its therapeutic potential.
未来方向
There are a number of future directions for research on Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether. One area of research is the development of more potent and selective PPAR agonists. Another area of research is the investigation of the potential therapeutic applications of Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether in other metabolic disorders, such as type 2 diabetes and obesity. Additionally, further research is needed to determine the optimal dosing and administration of Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether for the treatment of metabolic disorders.
合成方法
Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of two molecules of 4-(hydroxyiminomethyl)pyridine to form the bis-pyridinium intermediate. This intermediate is then reacted with dibromomethane and 2,6-dichlorobenzyl chloride to yield the final product.
科学研究应用
Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether has been studied for its potential therapeutic applications in a number of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and dyslipidemia. Research has shown that Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether can regulate lipid metabolism by activating the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a key role in lipid metabolism and glucose homeostasis.
属性
CAS 编号 |
122168-73-4 |
|---|---|
产品名称 |
Trimethylene-bis(4-hydroxyiminomethyl)pyridium dibromide mono-2,6-dichlorobenzyl ether |
分子式 |
C22H22Br2Cl2N4O2 |
分子量 |
605.1 g/mol |
IUPAC 名称 |
(NE)-N-[[1-[3-[4-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dibromide |
InChI |
InChI=1S/C22H21Cl2N4O2.2BrH/c23-21-3-1-4-22(24)20(21)17-30-26-16-19-7-13-28(14-8-19)10-2-9-27-11-5-18(6-12-27)15-25-29;;/h1,3-8,11-16H,2,9-10,17H2;2*1H/q+1;;/p-1/b26-16+;; |
InChI 键 |
OXAOLQGVAKSQSU-SZQCDHDFSA-M |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C2=CC=[N+](C=C2)CCCN3C=CC(=C[NH+]=O)C=C3)Cl.[Br-].[Br-] |
SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2=CC=[N+](C=C2)CCC[N+]3=CC=C(C=C3)C=NO)Cl.[Br-].[Br-] |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2=CC=[N+](C=C2)CCCN3C=CC(=C[NH+]=O)C=C3)Cl.[Br-].[Br-] |
同义词 |
UNO 3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




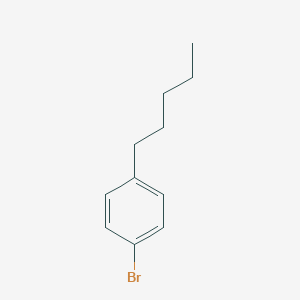
![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)
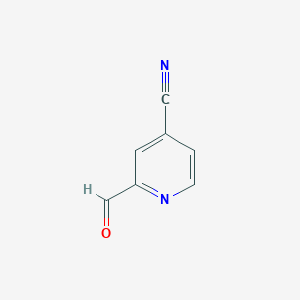




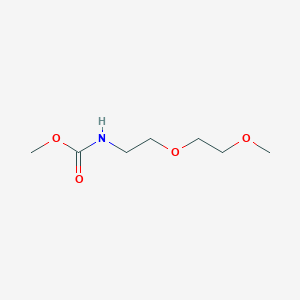
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)
![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)
